Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
2-phenyl-1H-indole structure
Productnaam:2-phenyl-1H-indole
CAS-nummer:948-65-2
MF:C14H11N
MW:193.243843317032
MDL:MFCD00005608
CID:40393
PubChem ID:13698

2-phenyl-1H-indole Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Phenyl-1H-indole
    • 2-PHENYL INDOLE
    • PHENYLINDOL, ALPHA-(RG)
    • 2-phenyl-1h-indol
    • 2-phenyl-indol
    • 2-phenyl-indole
    • 2-pPhenyl-1H-indole
    • A-PHENYLINDOL
    • a-Phenylindole
    • Indole,2-phenyl
    • Stabilizer I
    • NSC 15776
    • alpha-Phenylindole
    • 2-Phenylindole
    • 1H-Indole, 2-phenyl-
    • Indole, 2-phenyl-
    • Phenylindole
    • .alpha.-Phenylindole
    • MQD44HV3P1
    • MLS002638448
    • KLLLJCACIRKBDT-UHFFFAOYSA-N
    • SMR000526281
    • phenyl-indole
    • 2-phenylindol
    • PubChem7508
    • TimTec1_005424
    • MLS000701322
    • KSC147K6H
    • BDBM7391
    • 2-Phenyl-1H-indole (ACI)
    • Indole, 2-phenyl- (6CI, 8CI)
    • α-Phenylindole
    • 2-Phenylindole,99%
    • 948-65-2
    • SR-01000393950-1
    • Z56174838
    • DTXCID3048940
    • BBL007843
    • 2phenylindole
    • P0188
    • CHEMBL75756
    • BRD-K85555482-001-01-1
    • EINECS 213-436-3
    • DB-015965
    • EN300-16558
    • P-4160
    • Q27194433
    • CCG-15334
    • AE-641/30188041
    • HMS2233J19
    • SY032900
    • UNII-MQD44HV3P1
    • DTXSID8061343
    • 1H-Indole, 2-phenyl
    • SCHEMBL341378
    • 2-Phenylindole, technical grade, 95%
    • STK072610
    • HMS3371N07
    • AB00876244-08
    • MFCD00005608
    • SCHEMBL3835030
    • SR-01000393950
    • CG-0506
    • BRN 0132356
    • Indole, 2phenyl
    • CS-W010681
    • NS00019928
    • CHEBI:113541
    • F0920-0084
    • N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
    • NSC15776
    • 5-20-08-00232 (Beilstein Handbook Reference)
    • HMS1549G12
    • EU-0034026
    • NSC-15776
    • 2Phenyl1Hindole
    • VU0085923-2
    • AC-23376
    • alphaPhenylindole
    • F1918-0028
    • AKOS000120325
    • BRD-K85555482-001-04-5
    • 2-phenyl-1H-indole
    • MDL: MFCD00005608
    • Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
    • InChI-sleutel: KLLLJCACIRKBDT-UHFFFAOYSA-N
    • LACHT: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
    • BRN: 0132356

Berekende eigenschappen

  • Exacte massa: 193.08900
  • Monoisotopische massa: 193.089
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 1
  • Complexiteit: 207
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 15.8
  • XLogP3: 3.8

Experimentele eigenschappen

  • Kleur/vorm: Yellow or sauce red foliar crystals
  • Dichtheid: 1.1061 (rough estimate)
  • Smeltpunt: 188.0 to 193.0 deg-C
  • Kookpunt: 250 °C/10 mmHg(lit.)
  • Vlampunt: 250°C/10mm
  • Brekindex: 1.5850 (estimate)
  • PSA: 15.79000
  • LogboekP: 3.83490
  • Oplosbaarheid: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.

2-phenyl-1H-indole Beveiligingsinformatie

  • Symbool: GHS05 GHS07
  • Signaalwoord:Danger
  • Gevaarverklaring: H315,H318,H335,H413
  • Waarschuwingsverklaring: P261,P280,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 37/38-41
  • Veiligheidsinstructies: S26-S39
  • RTECS:NM1272500
  • Identificatie van gevaarlijk materiaal: Xi
  • TSCA:Yes
  • Opslagvoorwaarde:Store at room temperature
  • Risicozinnen:R37/38; R41

2-phenyl-1H-indole Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-phenyl-1H-indole Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-16558-2.5g
2-phenyl-1H-indole
948-65-2 97%
2.5g
$27.0 2023-04-28
Life Chemicals
F0920-0084-10g
2-phenyl-1H-indole
948-65-2 95%+
10g
$84.0 2023-09-07
OTAVAchemicals
7116990189-250MG
2-phenyl-1H-indole
948-65-2 90%
250MG
$115 2023-06-25
Fluorochem
221612-25g
2-Phenyl-1H-indole
948-65-2 95%
25g
£10.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P59640-100g
2-Phenyl-1H-indole
948-65-2
100g
¥116.0 2021-09-08
TRC
P399405-5g
2-Phenyl-1H-indole
948-65-2
5g
$ 65.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-100g
2-phenyl-1H-indole
948-65-2 99%
100g
¥118.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-2.5kg
2-phenyl-1H-indole
948-65-2 99%
2.5kg
¥1441.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-250g
2-phenyl-1H-indole
948-65-2 99%
250g
¥228.90 2023-09-01
Life Chemicals
F1918-0028-15mg
2-phenyl-1H-indole
948-65-2 90%+
15mg
$89.0 2023-07-28

2-phenyl-1H-indole Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ;  2.5 h, 80 °C
Referentie
A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions
Zelenay, Benjamin; Munton, Peter; Tian, Xiaojie; Diez-Gonzalez, Silvia, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Copper Solvents: Dimethylformamide ,  Water ;  3 h, 100 °C; 100 °C → rt
Referentie
New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction
Chouzier, Sandra; Gruber, Markus; Djakovitch, Laurent, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52

Synthetic Routes 3

Reactievoorwaarden
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  1808207-42-2 Solvents: Benzene-d6 ;  1 h, rt
Referentie
Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors
Kong, Lingbing; Ganguly, Rakesh; Li, Yongxin; Kinjo, Rei, Chemical Science, 2015, 6(5), 2893-2902

Synthetic Routes 4

Reactievoorwaarden
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ;  24 h, 100 °C
Referentie
A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines
Li, Beibei; Ju, Zhanfeng; Zhou, Mi; Su, Kongzhao; Yuan, Daqiang, Angewandte Chemie, 2019, 58(23), 7687-7691

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Ammonia Catalysts: Cuprous iodide ,  Bis(benzonitrile)dichloropalladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  17 h, rt
1.2 Reagents: Hydrochloric acid ,  Chloroauric acid Solvents: Water ;  24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
Referentie
Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia
Fukuoka, Sachio; Naito, Tetsuro; Sekiguchi, Hiroki; Somete, Takashi; Mori, Atsunori, Heterocycles, 2008, 76(1), 819-826

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ;  5 h, 1 atm, 100 °C
Referentie
Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles
Park, Ji Hoon; Kim, Eunha; Chung, Young Keun, Organic Letters, 2008, 10(21), 4719-4721

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, reflux
Referentie
Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles
Bourderioux, Aurelie; Kassis, Pamela; Merour, Jean-Yves; Routier, Sylvain, Tetrahedron, 2008, 64(49), 11012-11019

Synthetic Routes 8

Reactievoorwaarden
1.1 10 min, 20 psi, 150 °C
Referentie
Regiochemistry of the microwave-assisted reaction between aromatic amines and α-bromo ketones to yield substituted 1H-indoles
Vara, Yosu; Aldaba, Eneko; Arrieta, Ana; Pizarro, Jose L.; Arriortua, Maria I.; et al, Organic & Biomolecular Chemistry, 2008, 6(10), 1763-1772

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ;  20 h, 100 psi, 100 °C
Referentie
Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes
Okuro, Kazumi; Gurnham, Joanna; Alper, Howard, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  110 °C
1.2 Solvents: Water
Referentie
Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy
Wang, Liang; Chen, Yu-ting; Du, Yi-na; Gu, Chang-han; Peng, Wang-ming, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22

Synthetic Routes 11

Reactievoorwaarden
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ;  5 min, 298 K
1.2 24 h, 298 K
Referentie
Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications
Estevan, Francisco; Ibanez, Susana; Ofori, Albert; Hirva, Pipsa; Sanau, Mercedes; et al, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ;  5 min, 298 K
1.2 Solvents: Dichloromethane ;  24 h, 298 K
Referentie
Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III
Ibanez, Susana; Oresmaa, Larisa; Estevan, Francisco; Hirva, Pipsa; Sanau, Mercedes; et al, Organometallics, 2014, 33(19), 5378-5391

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  2130844-30-1 Solvents: Toluene ;  16 h, reflux
Referentie
Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis
Mitrofanov, Alexander; Brandes, Stephane; Herbst, Frederic; Rigolet, Severinne; Bessmertnykh-Lemeune, Alla; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Referentie
Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids
Wang, Liang ; Qu, Xing; Li, Zhan; Peng, Wang-Ming, Tetrahedron Letters, 2015, 56(24), 3754-3757

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
Referentie
Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride
Yasuhara, Akito; Kanamori, Yuichi; Kaneko, Masashi; Numata, Atsushi; Kondo, Yoshinori; et al, Journal of the Chemical Society, 1999, (4), 529-534

Synthetic Routes 16

Reactievoorwaarden
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
Referentie
Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction
Yang, Yo-Sep; Lee, Sangmin; Son, Seung Hwan; Yoo, Hyung-Seok; Jang, Yoon Hu; et al, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Sodium acetate ,  Cuprous iodide Catalysts: Iron oxide (Fe3O4) ,  Palladium Solvents: Dimethylacetamide ;  6 h, 166 °C
Referentie
Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals
Kwon, Jungmin; Chung, Jooyoung; Byun, Sangmoon; Kim, B. Moon, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
Referentie
Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker
Zhang, Han-Cheng; Ye, Hong; Moretto, Alessandro F.; Brumfield, Kimberly K.; Maryanoff, Bruce E., Organic Letters, 2000, 2(1), 89-92

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  1 h, 90 °C
Referentie
A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles
Fang, Yuan-Qing; Lautens, Mark, Journal of Organic Chemistry, 2008, 73(2), 538-549

Synthetic Routes 20

Reactievoorwaarden
1.1 Catalysts: Palladium Solvents: Diglyme ;  20 h, 180 °C
Referentie
Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation
Forberg, Daniel; Kallmeier, Fabian; Kempe, Rhett, Inorganics, 2019, 7(8),

2-phenyl-1H-indole Raw materials

2-phenyl-1H-indole Preparation Products

2-phenyl-1H-indole Gerelateerde literatuur

Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:948-65-2)2-Phenylindole
2475112
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek
Suzhou Senfeida Chemical Co., Ltd
(CAS:948-65-2)2-Phenylindole
sfd21733
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek